

Application of QuEChERS for DCCD extraction

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Compound of Interest

Compound Name:	<i>Desfuroyl ceftiofur cysteine disulfide</i>
CAS No.:	158039-15-7
Cat. No.:	B601398

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Application Note: High-Sensitivity Extraction of Dicyandiamide (DCD) from Dairy Matrices using Modified QuEChERS

Scope & Disambiguation

Technical Note on Nomenclature: The acronym DCCD is chemically defined as N,N'-Dicyclohexylcarbodiimide (CAS: 538-75-0), a dehydrating agent used in peptide synthesis. However, in the context of QuEChERS and residue analysis in food systems, the acronym is frequently conflated with Dicyandiamide (DCD, CAS: 461-58-5), a nitrification inhibitor and potential contaminant in dairy products.

- If your target is N,N'-Dicyclohexylcarbodiimide (Reagent): Note that DCCD is unstable in aqueous environments (hydrolyzing to dicyclohexylurea). Therefore, aqueous-based QuEChERS is chemically incompatible. Analysis should proceed via direct injection in aprotic solvents (e.g., Dichloromethane).
- If your target is Dicyandiamide (Residue): This protocol is designed for you. DCD is a highly polar, water-soluble residue often found in milk powder and bovine tissues.

This guide details the Modified QuEChERS protocol for Dicyandiamide (DCD).

Executive Summary

Objective: To extract and quantify trace levels of Dicyandiamide (DCD) in high-protein, high-lipid matrices (Milk Powder, Infant Formula) using a modified QuEChERS approach coupled with LC-MS/MS.

The Challenge: DCD is a small, highly polar molecule (LogP -1.15). Standard QuEChERS protocols using generic C18 cleanup often fail because:

- **Extraction Efficiency:** Pure acetonitrile (ACN) cannot effectively extract highly polar DCD from dry protein matrices without water adjustment.
- **Phase Partitioning:** DCD can be lost to the aqueous waste layer if the salting-out strength is too high or the pH is incorrect.
- **Chromatographic Retention:** DCD elutes in the void volume on standard C18 columns, requiring HILIC (Hydrophilic Interaction Liquid Chromatography) separation.

The Solution: A Modified QuEChERS protocol utilizing an aqueous-paste formation step, followed by lipid removal using Z-Sep+ (zirconia-coated silica) or C18 to remove matrix interferences without retaining the polar analyte.

Scientific Mechanism

The extraction relies on manipulating the Solvation Micro-Environment.

- **Hydration Step:** Dry matrices (milk powder) must be reconstituted to form a "slurry." This allows the water-soluble DCD to dissolve and become accessible to the organic solvent.
- **Salting Out (Partitioning):** The addition of $MgSO_4$ and NaCl forces phase separation. The high ionic strength of the aqueous layer "pushes" the polar DCD into the acetonitrile layer (Salting-out effect), despite its natural preference for water.
- **Dispersive SPE (Cleanup):**
 - **PSA (Primary Secondary Amine):** Avoid or Minimize. PSA removes organic acids and sugars but can interact with DCD (an amide).
 - **C18 / Z-Sep+:** Used to bind lipids and proteins. Since DCD is polar, it does not bind to C18/Z-Sep and remains in the supernatant.

Detailed Protocol

Reagents & Materials

- Extraction Solvent: Acetonitrile (LC-MS Grade).
- Buffer Salts (EN Method 15662): 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.
- Cleanup Sorbent (dSPE): 150 mg MgSO₄ + 50 mg C18 (or 50 mg Z-Sep+ for high lipid removal).

- Internal Standard:

N

-Dicyandiamide or Melamine-

C

(if specific DCD IS is unavailable).

Step-by-Step Workflow

Step 1: Sample Preparation & Hydration (Critical)

- Weigh 2.0 g of Milk Powder (or 10 mL liquid milk) into a 50 mL centrifuge tube.
- For Powder: Add 10 mL of warm water (40°C). Vortex for 1 min until completely dissolved. Why? DCD is trapped in the protein casein micelle; hydration releases it.
- Add 100 µL of Internal Standard solution. Allow to equilibrate for 10 mins.

Step 2: Extraction

- Add 10 mL Acetonitrile (ACN).
- Shake vigorously for 1 minute (mechanical shaker recommended).
- Note: The protein will precipitate.^[1] This is expected.

Step 3: Partitioning (Salting Out)

- Add the QuEChERS Salt Packet (MgSO₄/NaCl/Citrate).
- IMMEDIATELY shake vigorously for 1 minute. Delay causes MgSO₄ to clump and heat up (exothermic), potentially degrading heat-sensitive compounds.
- Centrifuge at 4,000 x g for 5 minutes.
- Result: Three layers: Solid protein pellet (bottom), Aqueous waste (middle), Acetonitrile extract (top).

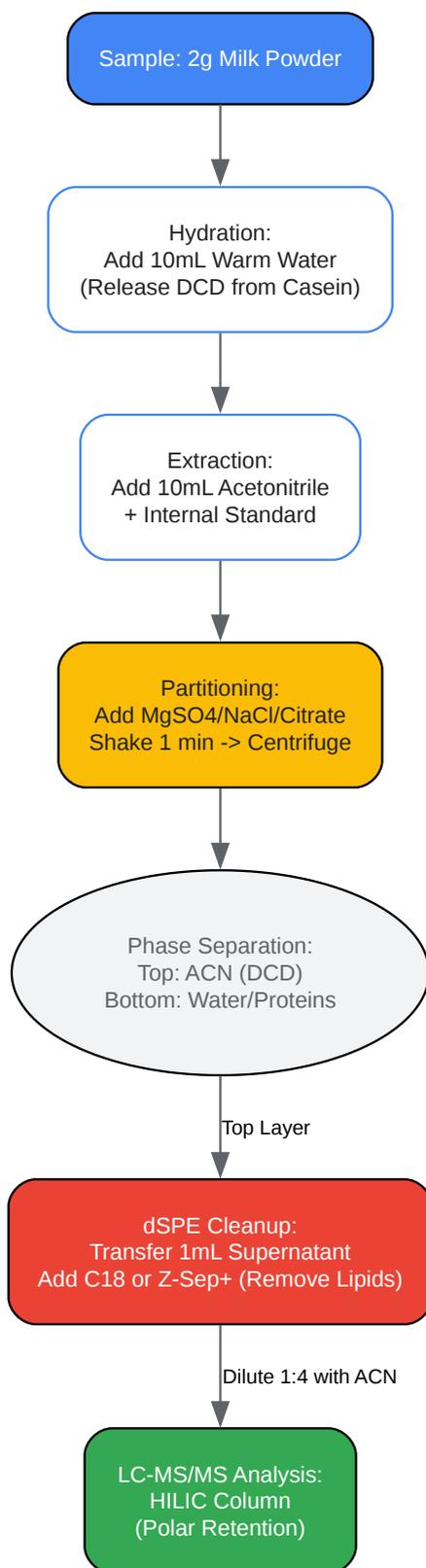
Step 4: Cleanup (dSPE)

- Transfer 1 mL of the top Acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ + 50 mg C18.
 - Expert Tip: For infant formula (high fat), use Z-Sep+ instead of C18 for superior phospholipid removal.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 3 minutes.

Step 5: Analysis Preparation

- Transfer 200 µL of the supernatant to an autosampler vial.
- Dilution: Dilute 1:4 with Acetonitrile (for HILIC methods).
 - Why? Injecting 100% ACN extract onto a HILIC column provides good peak shape. If using Reverse Phase, you must evaporate and reconstitute in water, but DCD recovery often drops during evaporation. HILIC is strongly preferred.

Visualized Workflow (Graphviz)



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Caption: Optimized QuEChERS workflow for DCD extraction, highlighting the critical hydration step for protein powders and lipid removal via dSPE.

Analytical Conditions (LC-MS/MS)

Due to DCD's high polarity, standard C18 columns result in void volume elution (poor sensitivity). A HILIC approach is mandatory for robust quantification.

Parameter	Setting
Column	HILIC Silica or Amide (e.g., 100 x 2.1 mm, 1.7 μ m)
Mobile Phase A	20 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B	Acetonitrile
Gradient	95% B to 50% B over 5 mins (HILIC mode)
Flow Rate	0.4 mL/min
Ionization	ESI Positive (+)
MRM Transitions	85.1 \rightarrow 43.1 (Quantifier), 85.1 \rightarrow 68.1 (Qualifier)

Validation & Performance

This protocol is self-validating if the following criteria are met (based on SANTE/11312/2021 guidelines):

- Recovery: 80% – 110% at spiking levels of 10 μ g/kg.
- RSD (Precision): < 15% (n=5).
- Matrix Effect: HILIC separation typically shows ion suppression from milk salts. Matrix-matched calibration curves are mandatory.

Troubleshooting Guide:

- Low Recovery:[2] Check the hydration step.[3] If the powder isn't fully dissolved before ACN addition, DCD remains trapped in the solid protein.
- Poor Peak Shape: Ensure the final injection solvent matches the mobile phase initial conditions (High % Acetonitrile for HILIC). Injecting aqueous extracts into HILIC causes peak splitting.

References

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- Validation of a QuEChERS-based method for the analysis of dicyandiamide in dairy products. Source: Journal of Chromatography A (via ScienceDirect/ResearchGate). URL: [[Link](#)]
- Standard Method for Determination of Pesticide Residues (QuEChERS). Source: CEN Standard EN 15662:2018. URL:[[Link](#)]

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